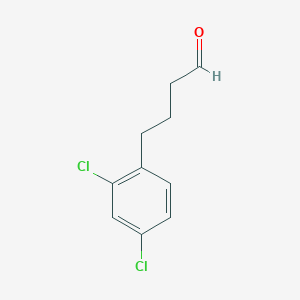

4-(2,4-Dichlorophenyl)butanal

Description

Contextualization within Halogenated Aromatic Aldehydes

4-(2,4-Dichlorophenyl)butanal belongs to the broad class of halogenated aromatic aldehydes. These are organic compounds that feature an aromatic ring substituted with one or more halogen atoms and an aldehyde functional group. The presence of halogens, such as chlorine, can significantly influence the electronic properties and reactivity of the molecule. ontosight.aismolecule.com Halogenated aromatic aldehydes are important as intermediates in the synthesis of a wide variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. smolecule.com Research into these compounds often focuses on their synthesis, reactivity, and potential biological activities. mdpi.com

Structural Features and Chemical Significance

The structure of this compound is characterized by two key components: a 2,4-dichlorinated phenyl group and a butanal chain. The dichlorophenyl group consists of a benzene (B151609) ring with two chlorine atoms attached at positions 2 and 4. These chlorine atoms are electron-withdrawing, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions.

The butanal portion of the molecule is a four-carbon aliphatic chain with an aldehyde functional group (-CHO) at the terminal position. The aldehyde group is highly reactive and can participate in a wide range of chemical transformations. chemcess.com These include oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions. chemcess.comaskfilo.com The combination of the dichlorinated aromatic ring and the reactive aldehyde group makes this compound a versatile building block in organic synthesis.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H10Cl2O |

| Molecular Weight | 217.09 g/mol |

| CAS Number | 1310281-80-1 |

Overview of Established and Emerging Research Trajectories

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for investigation.

Established Research Trajectories for Similar Compounds:

Synthetic Intermediate: Given the reactivity of the aldehyde group, a primary research trajectory would be its use as an intermediate in the synthesis of more complex molecules. Aldehydes are known to be precursors for a variety of functional groups and carbon skeletons. chemcess.com

Biological Screening: Compounds containing the 2,4-dichlorophenyl moiety have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. Therefore, this compound could be a candidate for biological screening to assess its potential therapeutic applications.

Emerging Research Trajectories:

Catalysis: The aldehyde functionality could be utilized in organocatalytic reactions, which is a rapidly growing field in organic chemistry.

Materials Science: Aromatic compounds, including halogenated ones, can be precursors to polymers and other materials with specific electronic or physical properties. The potential for this compound to be used in the development of new materials is an area ripe for exploration.

Metabolic Studies: Investigating the metabolic fate of this compound in biological systems could provide insights into its potential toxicity and environmental impact, which is a crucial aspect of modern chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C10H10Cl2O |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)butanal |

InChI |

InChI=1S/C10H10Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |

InChI Key |

GMMXICBSPNBGLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 2,4 Dichlorophenyl Butanal

Classical Approaches to (Dichlorophenyl)butanal Derivatives

Traditional synthetic routes to arylbutanal derivatives, including the dichlorophenyl variant, have relied on well-established reactions for building the carbon framework and for the subsequent manipulation of functional groups to yield the desired aldehyde.

Strategies for Carbon-Carbon Bond Formation in Butanal Backbone

The creation of the C-C bond is a critical step in constructing the carbon backbone of organic molecules. numberanalytics.comalevelchemistry.co.uknih.gov For compounds like 4-(2,4-dichlorophenyl)butanal, this involves attaching a four-carbon chain to the 2,4-dichlorophenyl ring.

Grignard Reactions: A prevalent method for C-C bond formation is the Grignard reaction. aroonchande.comiitk.ac.in This involves the reaction of a Grignard reagent, such as 2,4-dichlorobenzylmagnesium halide, with a suitable three-carbon electrophile like an epoxide (e.g., oxetane) or an allyl halide, followed by subsequent transformations. Alternatively, reacting a Grignard reagent like phenylmagnesium bromide with butyraldehyde (B50154) derivatives can also be employed. smolecule.comsmolecule.com The reaction is typically conducted in an anhydrous ether solvent. iitk.ac.in

Friedel-Crafts Acylation: Another classical approach is the Friedel-Crafts acylation, which introduces an acyl group to an aromatic ring. wikipedia.orglscollege.ac.innih.gov In this context, 1,3-dichlorobenzene (B1664543) could be acylated with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orglscollege.ac.in This reaction forms a ketone, 1-(2,4-dichlorophenyl)butan-1-one. The ketone then requires subsequent reduction of the carbonyl group to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction) to form the butanal backbone, followed by oxidation of the terminal carbon to the aldehyde. wikipedia.org

| Method | Reactants | Reagents/Conditions | Intermediate Product | Advantages | Limitations |

| Grignard Reaction | 2,4-Dichlorobenzyl Halide + Oxetane | Magnesium, Ether | 4-(2,4-Dichlorophenyl)butan-1-ol | Versatile, good yields | Requires anhydrous conditions, sensitive to steric hindrance |

| Friedel-Crafts Acylation | 1,3-Dichlorobenzene + Butanoyl Chloride | AlCl₃ | 1-(2,4-Dichlorophenyl)butan-1-one | Utilizes readily available starting materials | Can require stoichiometric catalyst, potential for rearrangements |

Functional Group Interconversions Leading to the Aldehyde Moiety

Once the 4-(2,4-dichlorophenyl)butyl skeleton is in place, the terminal functional group must be converted to an aldehyde. This is a delicate step, as aldehydes are easily oxidized to carboxylic acids or reduced to alcohols. pharmacy180.com

Oxidation of Primary Alcohols: A common route involves the oxidation of the corresponding primary alcohol, 4-(2,4-dichlorophenyl)butan-1-ol. Mild oxidizing agents are required to stop the reaction at the aldehyde stage. pharmacy180.com Reagents like Pyridinium (B92312) Chlorochromate (PCC) are often used. libretexts.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride at low temperatures, is another effective method known for its mild conditions and high tolerance for other functional groups. pharmacy180.comtcichemicals.comwikipedia.orgorganic-chemistry.org

Reduction of Carboxylic Acid Derivatives: Alternatively, derivatives of 4-(2,4-dichlorophenyl)butanoic acid can be partially reduced to the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the acid or its ester all the way to the primary alcohol. masterorganicchemistry.com Therefore, less reactive or sterically hindered reducing agents are necessary.

Advanced Synthetic Techniques in this compound Synthesis

Modern synthetic chemistry offers more sophisticated and efficient methods that can be applied to the synthesis of this compound, often providing advantages in terms of reaction time, yield, and selectivity.

Microwave-Assisted Organic Synthesis of Related Compounds

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat chemical reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. irjmets.comrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and derivatives, including those containing dichlorophenyl moieties. irjmets.comrsc.orgsioc-journal.cn For instance, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide (B32628) has been achieved using microwave assistance, highlighting its utility in reactions involving dichlorophenyl groups. irjmets.com The principles of MAOS could be applied to accelerate classical reactions like the Friedel-Crafts acylation or subsequent functional group transformations in the synthesis of this compound.

Catalytic Hydrogenation and Reductive Methods for Aldehyde Precursors

The selective reduction of carboxylic acid derivatives is a key strategy for aldehyde synthesis. libretexts.org

Rosenmund Reduction: This method involves the catalytic hydrogenation of an acyl chloride, such as 4-(2,4-dichlorophenyl)butanoyl chloride, to the corresponding aldehyde. smolecule.comcollegedunia.comvaia.com The reaction uses a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent the over-reduction of the aldehyde to an alcohol. collegedunia.comvedantu.comquora.com The process has been shown to be effective for preparing aromatic aldehydes, including 2,4-dichlorobenzaldehyde (B42875) from its corresponding carbonyl chloride. google.com

Reduction with DIBAL-H: Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent, particularly useful for the partial reduction of esters and nitriles to aldehydes at low temperatures (e.g., -78 °C). allrounder.aimasterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.comchemistrysteps.comlibretexts.org Starting from a methyl or ethyl ester of 4-(2,4-dichlorophenyl)butanoic acid, a single equivalent of DIBAL-H can effectively produce this compound. pharmacy180.comcommonorganicchemistry.com This method is advantageous as it avoids the formation of the alcohol. masterorganicchemistry.com Similarly, DIBAL-H can reduce 4-(2,4-dichlorophenyl)butyronitrile to an imine intermediate, which is then hydrolyzed to the aldehyde. allrounder.aichemistrysteps.comchemistrysteps.com

| Method | Precursor | Reagent/Catalyst | Key Features |

| Rosenmund Reduction | 4-(2,4-Dichlorophenyl)butanoyl chloride | H₂, Pd/BaSO₄ (poisoned) | Selective reduction of acyl chloride to aldehyde. collegedunia.comvedantu.com |

| DIBAL-H Reduction | 4-(2,4-Dichlorophenyl)butanoate ester | Diisobutylaluminum hydride (DIBAL-H) | Performed at low temperatures to prevent over-reduction. commonorganicchemistry.comchemistrysteps.com |

| DIBAL-H Reduction | 4-(2,4-Dichlorophenyl)butyronitrile | Diisobutylaluminum hydride (DIBAL-H) | Reduction to an imine followed by hydrolysis. allrounder.aichemistrysteps.com |

Multi-Component Reaction Approaches for Substituted Butanals

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules. While specific MCRs for the direct synthesis of this compound are not prominently documented, related strategies can be envisioned.

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. wikipedia.org This reaction is a cornerstone of industrial aldehyde production. wikipedia.org Applying this to a precursor like 3-(2,4-dichlorophenyl)propene using a rhodium or cobalt catalyst and a mixture of carbon monoxide and hydrogen (synthesis gas) could, in principle, yield this compound. wikipedia.orgresearchgate.netethernet.edu.et A key challenge in the hydroformylation of such substituted alkenes is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer. researchgate.netosti.gov

Precursor Synthesis and Building Block Strategies Involving Dichlorophenyl Moieties

The creation of the this compound structure relies on the effective synthesis and utilization of precursors containing the dichlorophenyl group. A common strategy involves the use of 2,4-dichlorobenzaldehyde as a starting material. This can be subjected to various carbon-carbon bond-forming reactions to introduce the butanal side chain. For instance, an aldol (B89426) condensation reaction between 3-chlorobenzaldehyde (B42229) and butanal, typically catalyzed by a base like sodium hydroxide (B78521) or potassium hydroxide, is a known method for synthesizing related chlorophenyl butanals. smolecule.com This approach could be adapted for the 2,4-dichloro analogue.

Another key strategy revolves around the use of dichlorophenyl-containing building blocks that can be elaborated into the target butanal. Examples of such building blocks include:

1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol cymitquimica.com

2-(2,4-Dichlorophenyl)ethylamine cymitquimica.com

2-Amino-4-(3,4-dichlorophenyl)thiazole cymitquimica.com

These compounds, possessing the dichlorophenyl moiety, offer versatile handles for further synthetic transformations to construct the desired butanal functionality. For example, a multi-step sequence could involve the conversion of an amine or alcohol group into a suitable precursor for the aldehyde.

Furthermore, the synthesis of various heterocyclic compounds incorporating the dichlorophenyl group highlights the broad availability of building blocks. For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using 1-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl carboxamides as intermediates. beilstein-journals.org Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often utilizes 3-(2,4-dichlorophenyl) moieties, which are resistant to metabolic transformation. nih.gov These examples underscore the diverse range of available dichlorophenyl-containing molecules that can serve as precursors.

The following table summarizes some key dichlorophenyl-containing building blocks and their potential applications in synthesis.

| Building Block Name | CAS Number | Potential Application | Reference |

| 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | Not specified | Precursor for functional group interconversion to aldehyde. | cymitquimica.com |

| 2-(2,4-Dichlorophenyl)ethylamine | Not specified | Can be converted to the corresponding aldehyde via oxidation. | cymitquimica.com |

| 2-Amino-4-(3,4-dichlorophenyl)thiazole | 39893-80-6 | Heterocyclic core for further elaboration. | cymitquimica.com |

| 7-chloro-3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Not specified | Intermediate in the synthesis of more complex derivatives. | nih.gov |

Stereoselective Synthesis of Chiral Analogs and Diastereoselective Control

The synthesis of chiral analogs of this compound, where the butanal chain contains one or more stereocenters, requires precise control over stereochemistry. Stereoselective synthesis is a critical area of organic chemistry, with significant implications for the biological activity of molecules. osi.lv

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, Ellman's chiral tert-butanesulfinamide reagent is a highly effective tool for the asymmetric synthesis of chiral amines, which can be precursors to chiral aldehydes. osi.lv Another strategy involves the use of stereoselective reactions, such as the l-proline-catalyzed reaction of enolizable α,β-unsaturated aldehydes with N-chlorosuccinimide (NCS) to produce 2,4-dichloro-2-butenals with excellent diastereoselectivities. researchgate.net

Diastereoselective control can also be achieved through various cyclization reactions. For instance, the Prins and carbonyl ene cyclizations of certain aldehydes can lead to the formation of 2,4,5-trisubstituted piperidines with high diastereoselectivity, which is influenced by the catalyst and reaction conditions. rsc.org While not directly synthesizing the target butanal, these methods demonstrate principles of diastereoselective control that could be adapted.

Enzymatic catalysis offers a powerful tool for stereoselective synthesis. researchgate.net Enzymes can exhibit high enantio- and diastereoselectivity under mild reaction conditions. For example, a one-pot enzymatic cascade has been developed for the conversion of racemic secondary alcohols to either (S)- or (R)-enantiopure chiral amines, showcasing the potential of biocatalysis in generating chiral building blocks. nih.gov

The following table highlights different approaches to stereoselective synthesis relevant to the preparation of chiral analogs of this compound.

| Method | Key Features | Potential Application | Reference |

| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry. | Synthesis of enantiomerically enriched precursors. | osi.lv |

| Organocatalysis | Use of small organic molecules as catalysts. | Diastereoselective formation of C-C and C-X bonds. | researchgate.net |

| Cyclization Reactions | Formation of cyclic structures with defined stereochemistry. | Establishing relative stereochemistry of multiple centers. | rsc.org |

| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | Green and highly selective synthesis of chiral amines and alcohols. | researchgate.netnih.gov |

Application of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic routes to this compound. The 12 principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for minimizing the environmental impact of chemical processes. acs.org

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that minimize the formation of byproducts.

Use of Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents is a major goal of green chemistry. semanticscholar.org The use of water, ionic liquids, or solvent-free conditions are preferred alternatives. semanticscholar.orgmdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org This includes both metal-based and organocatalysts, as well as biocatalysts.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. mdpi.com The use of alternative energy sources like microwave irradiation or ultrasound can also enhance energy efficiency. semanticscholar.orgmdpi.com

Use of Renewable Feedstocks: While not directly applicable to the synthesis of a dichlorophenyl compound, the broader principle encourages the use of renewable starting materials.

An example of a green approach is the use of ultrasound-assisted synthesis, which can lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com Similarly, microwave-assisted organic synthesis has been shown to be an effective green chemistry tool. semanticscholar.org The use of plant extracts for the synthesis of nanoparticles is another example of a green synthetic method, though its direct application to the target molecule is limited. ejcmpr.com

The following table summarizes the application of green chemistry principles in organic synthesis.

| Green Chemistry Principle | Application in Synthesis | Reference |

| Atom Economy | Maximize incorporation of reactants into the final product. | acs.org |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. | semanticscholar.orgmdpi.com |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | acs.org |

| Energy Efficiency | Use of microwave or ultrasound irradiation; ambient reaction conditions. | semanticscholar.orgmdpi.com |

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Chemical Reactivity and Derivatization of 4 2,4 Dichlorophenyl Butanal

Reactions at the Aldehyde Functionality

The aldehyde group, with its electrophilic carbonyl carbon, is the primary center for transformations such as condensation, oxidation, reduction, and nucleophilic addition.

Condensation reactions are fundamental to the derivatization of aldehydes, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Aldol (B89426) Condensation : In the presence of a base or acid catalyst, 4-(2,4-dichlorophenyl)butanal can undergo a self-aldol condensation. The reaction involves the formation of an enolate which then attacks the carbonyl group of another molecule, leading to a β-hydroxy aldehyde. Subsequent dehydration readily yields an α,β-unsaturated aldehyde. stackexchange.com This dimerization extends the carbon chain and introduces new functional groups. magritek.comumass.edu

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The reaction with this compound would yield a substituted alkene, often an α,β-unsaturated carboxylic acid or ester, following dehydration. drugfuture.comresearchgate.net The Doebner modification of this reaction utilizes pyridine as a solvent and catalyst, which can also promote decarboxylation when malonic acid is used. organic-chemistry.org

Schiff Base Formation : Aldehydes readily react with primary amines to form imines, also known as Schiff bases. unibo.it This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. unsri.ac.id For instance, the reaction of the structurally similar 2,4-dichlorobenzaldehyde (B42875) with primary amines like 3,3'-iminidipropylamine proceeds efficiently to form the corresponding Schiff base. researchgate.net This reaction is reversible and sensitive to pH. unibo.it

Table 1: Examples of Condensation Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Self-Aldol Condensation | Two molecules of this compound | NaOH or KOH in alcohol/water | 2-(2,4-Dichlorobenzyl)-3-hydroxy-5-(2,4-dichlorophenyl)pentanal |

| Knoevenagel Condensation | Diethyl malonate | Piperidine, reflux | Diethyl 2-(4-(2,4-dichlorophenyl)butylidene)malonate |

| Schiff Base Formation | Aniline | Mild acid catalyst, heat | (E)-N-(4-(2,4-dichlorophenyl)butylidene)aniline |

The aldehyde group of this compound is readily oxidized to the corresponding carboxylic acid, 4-(2,4-dichlorophenyl)butanoic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include:

Chromium (VI) reagents : Reagents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC) under specific conditions can effect this oxidation. Studies on the oxidation kinetics of similar compounds, such as 4-oxo-4-phenyl butanoic acid, have been performed using reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC), demonstrating the utility of Cr(VI) oxidants. orientjchem.org

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that can convert the aldehyde to a carboxylic acid, typically in basic or neutral conditions followed by acidic workup.

Tollens' Reagent ([Ag(NH₃)₂]⁺) : A mild oxidizing agent that selectively oxidizes aldehydes, producing a silver mirror as a positive test.

Sodium chlorite (B76162) (NaClO₂) : A highly efficient and selective reagent for the oxidation of aldehydes to carboxylic acids, often used with a chlorine scavenger like 2-methyl-2-butene.

The resulting 4-(2,4-dichlorophenyl)butanoic acid is a stable derivative that can undergo further reactions typical of carboxylic acids, such as esterification or conversion to an acyl chloride.

Reduction of the aldehyde functionality yields the corresponding primary alcohol, 4-(2,4-dichlorophenyl)butan-1-ol. This is a common and high-yielding transformation.

Standard reduction methods include:

Catalytic Hydrogenation : The aldehyde can be reduced using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). askfilo.com This method is clean and efficient.

Metal Hydride Reagents : Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose in alcoholic solvents like methanol (B129727) or ethanol. It efficiently reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic rings. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would also readily perform this transformation, but with less selectivity.

Research on the enzymatic reduction of related compounds, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, to chiral alcohols highlights the potential for stereoselective reductions in this class of molecules. researchgate.net

Organometallic reagents, particularly Grignard reagents (R-MgX), are powerful nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. mnstate.eduleah4sci.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. acechemistry.co.uk

The general reaction proceeds as follows:

The Grignard reagent adds to the carbonyl group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.

Protonation of the alkoxide during aqueous workup yields the final secondary alcohol product.

This reaction is a versatile method for creating more complex molecular structures by extending the carbon skeleton. masterorganicchemistry.comlibretexts.org

Table 2: Summary of Aldehyde Functional Group Reactions

| Reaction Class | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Carboxylic Acid |

| Reduction | NaBH₄ or H₂/Pd | Primary Alcohol |

| Nucleophilic Addition | R-MgX (Grignard), then H₃O⁺ | Secondary Alcohol |

| Condensation | R'NH₂ (Primary Amine) | Imine (Schiff Base) |

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl ring is an aromatic system whose reactivity is dictated by the electronic and steric effects of its substituents: the two chlorine atoms and the butanal side chain.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents. minia.edu.eg

Substituent Effects :

Chlorine atoms : The two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). mnstate.edu However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). libretexts.org

Alkyl chain (-CH₂CH₂CH₂CHO) : The butanal side chain is an alkyl group, which is weakly activating and an ortho, para-director.

Regioselectivity : The positions for potential substitution on the this compound ring are C-3, C-5, and C-6.

The C-1 position is attached to the alkyl group.

The C-2 and C-4 positions are occupied by chlorine atoms.

Position C-6 : This position is ortho to the alkyl group and meta to the C-4 chlorine, but it is sterically hindered by the adjacent alkyl chain and the C-2 chlorine. Therefore, substitution at C-6 is unlikely.

Position C-3 : This position is meta to the alkyl group, ortho to the C-4 chlorine, and meta to the C-2 chlorine. The directing effects are conflicting.

Position C-5 : This position is para to the C-2 chlorine, ortho to the C-4 chlorine, and meta to the alkyl group. Both chlorine atoms strongly direct incoming electrophiles to this position.

Considering the additive effects of the substituents, the most probable site for electrophilic attack is the C-5 position , which is activated by resonance from both chlorine atoms and is sterically accessible. Reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 5-substituted derivative as the major product. libretexts.org

Nucleophilic Aromatic Substitution on Halogenated Systems

The 2,4-dichloro-substituted phenyl ring of this compound is a key site for chemical modification through nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The success of SNAr reactions is largely dependent on the electronic nature of the aromatic ring, the nature of the leaving group, and the strength of the incoming nucleophile.

The presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to an unsubstituted benzene ring. libretexts.orglibretexts.org Generally, nucleophilic aromatic substitution is favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgnih.gov First, the nucleophile adds to the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate. libretexts.org Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org

The position of the chlorine atoms (ortho and para to the butanal side chain) influences their reactivity. Typically, a substituent ortho or para to an activating group is more readily displaced. While the butanal side chain is not strongly activating or deactivating, the electronic environment of the ring is primarily dictated by the two chlorine atoms. A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups onto the phenyl ring. researchgate.net For instance, the reaction with amines would lead to the corresponding amino-substituted phenylbutanal derivatives.

Recent advancements have also explored directed nucleophilic aromatic substitution reactions, where a directing group on the substrate can control the regioselectivity of the substitution. rsc.org While not directly applied to this compound in the reviewed literature, such strategies could potentially be adapted to selectively replace one of the chlorine atoms.

Formation of Diverse Heterocyclic Derivatives from this compound Precursors

The aldehyde functional group in this compound is a versatile handle for the construction of a wide array of heterocyclic systems. Through reactions with various binucleophilic reagents, the butanal chain can be cyclized to form five- and six-membered rings, including those with multiple heteroatoms.

Pyridazinone and Dithio Derivative Formation

Pyridazinone scaffolds are present in many compounds with a range of biological activities. nih.gov The synthesis of pyridazinone derivatives often involves the cyclization of a γ-keto acid with a hydrazine (B178648) derivative. biomedpharmajournal.orgresearchgate.net While this compound is an aldehyde, it can be oxidized to the corresponding 4-(2,4-dichlorophenyl)butanoic acid, which can then undergo further reactions to form a γ-keto acid. This precursor can subsequently be cyclized with hydrazine hydrate (B1144303) or substituted hydrazines to yield the desired pyridazinone ring. biomedpharmajournal.orgresearchgate.net

For example, a related compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, has been shown to react with hydrazines to form pyridazinone derivatives. nih.gov These pyridazinones can then be further functionalized. Treatment with phosphorus pentasulfide (P₂S₅) can convert the pyridazinone to the corresponding pyridazine-thione (a dithio derivative). nih.gov The reaction of a pyridazinone with Lawesson's reagent is another common method for thionation. These dithio derivatives serve as intermediates for the synthesis of other sulfur-containing heterocycles. nih.govmdpi.com

Table 1: Examples of Pyridazinone and Dithio Derivative Synthesis from Related Precursors

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Hydrazine hydrate | 6-(3,4-dichlorophenyl)-3(2H)-pyridazinone | nih.gov |

| 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydro-3(2H)-pyridazinone | P₂S₅, xylene | 6-(3,4-dichlorophenyl)-4-(1,5-dimethyl-2-phenyl-3-thioxo-2,3-dihydro-1H-pyrazol-4-yl)-3(2H)-pyridazine-thione | nih.gov |

Pyrazole (B372694) and Isoxazolidine (B1194047) Scaffold Construction

Pyrazole and isoxazolidine rings are important five-membered heterocycles found in many biologically active molecules. The synthesis of these scaffolds often involves condensation and cycloaddition reactions. nih.govresearchgate.net

The aldehyde group of this compound can be a key functional group for the construction of pyrazole rings. One common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine. researchgate.netnih.gov this compound can be converted into a 1,3-dicarbonyl equivalent through various synthetic routes. For instance, it can undergo a condensation reaction with an active methylene compound, followed by cyclization with a hydrazine derivative. nih.gov Another approach involves the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which is a common test for aldehydes and ketones, to form a 2,4-dinitrophenylhydrazone. byjus.com This hydrazone can then be a precursor for further cyclization reactions to form pyrazole derivatives.

Isoxazolidine scaffolds can be constructed through 1,3-dipolar cycloaddition reactions. The aldehyde group of this compound can be converted into a nitrone, which is a 1,3-dipole. The reaction of this in situ generated nitrone with an alkene would then yield the isoxazolidine ring.

A general strategy for the synthesis of tricyclic pyrazoles and isoxazoles involves the acylation of a cyclic ketone followed by heterocyclization of the resulting 1,3-dioxo compound with hydrazine or hydroxylamine, respectively. nih.gov This highlights the versatility of using carbonyl-containing precursors for the synthesis of these heterocyclic systems.

Table 2: General Strategies for Pyrazole and Isoxazolidine Synthesis

| Heterocycle | General Precursors | Key Reaction Type | Reference(s) |

|---|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compound and hydrazine | Cyclocondensation | researchgate.netnih.gov |

| Pyrazole | Hydrazone of an α,β-unsaturated carbonyl | Cyclization | semanticscholar.org |

Triazole and Other Nitrogen-Containing Heterocycles

1,2,4-Triazoles are another class of five-membered nitrogen-containing heterocycles with a broad spectrum of applications. chemmethod.comresearchgate.net The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, often involving the cyclization of intermediates containing a nitrogen-carbon-nitrogen backbone. isres.orgscispace.com

Starting from this compound, one potential route to a triazole derivative would involve its conversion to a corresponding amidine or a related intermediate. For example, the aldehyde could be converted to an oxime, which can then be rearranged to an amide. Further functionalization and cyclization with a hydrazine or a similar reagent could lead to the formation of a 1,2,4-triazole ring. google.com The Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine, is a classic method for 1,2,4-triazole synthesis. researchgate.net

The aldehyde functionality also allows for the synthesis of other nitrogen-containing heterocycles. For instance, condensation with primary amines can yield imines, which can then undergo further reactions, such as cycloadditions or cyclizations, to form various heterocyclic systems. beilstein-journals.orgclockss.org The versatility of the aldehyde group makes this compound a valuable precursor for a wide range of nitrogen-containing heterocycles. frontiersin.orgmdpi.com

Assembly of Complex Organic Molecules Using this compound as a Key Intermediate

The chemical functionalities present in this compound, namely the aldehyde and the dichlorophenyl group, make it a useful building block for the synthesis of more complex organic molecules. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions, allowing for the extension of the carbon chain and the introduction of new functional groups.

The dichlorophenyl moiety can also be modified through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions would typically involve the conversion of one of the chloro groups to a more reactive species or the use of a suitable catalyst.

The combination of these transformations allows for the use of this compound as a key intermediate in the assembly of complex molecular architectures. For instance, the aldehyde could be used to introduce the 4-(2,4-dichlorophenyl)butyl side chain into a larger molecule, which could then be further elaborated. The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks to construct the desired molecular framework in a convergent and efficient manner. While specific examples of the use of this compound as a key intermediate in the synthesis of complex molecules were not detailed in the provided search results, the reactivity of its functional groups suggests its potential in this area.

Structural Elucidation and Conformational Analysis

X-ray Crystallography of 4-(2,4-Dichlorophenyl)butanal and its Derivatives

The solid-state architecture of crystalline materials is governed by a variety of non-covalent interactions that dictate the packing of molecules. In derivatives of this compound, interactions such as hydrogen bonding, halogen bonding, and π-stacking are prominent.

For instance, in the crystal structure of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid , a derivative, supramolecular tapes are formed, held together by carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds. mdpi.com This intricate network of hydrogen bonds is a dominant feature in the molecular packing. mdpi.com The amide oxygen atom, while not involved in conventional hydrogen bonding, participates in weaker C–H⋯O interactions. mdpi.com

Similarly, in the crystal of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile , hydrogen bonding interactions between molecules are a key factor in the dimerization process and contribute significantly to the stability of the crystal structure. aalto.fi The study of various phenyl derivatives of butanol has also highlighted the role of hydrogen bonding in forming supramolecular clusters, although the presence of the bulky phenyl group can sometimes lead to a more disordered arrangement compared to their aliphatic counterparts. nih.govnih.gov

In another derivative, 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline , the crystal structure is stabilized by C—H···π and face-to-face π-π stacking interactions, with centroid-to-centroid distances of 4.0538 (17) and 4.0537 (17) Å. cyberleninka.ru Hirshfeld surface analysis revealed that Cl···H/H···Cl contacts account for a significant portion (36.4%) of the intermolecular interactions, highlighting the role of the chlorine substituents in the crystal packing. cyberleninka.ru

These examples underscore the importance of diverse supramolecular interactions in dictating the solid-state structures of this compound derivatives.

Detailed analysis of the internal geometry of molecules, including bond lengths, bond angles, and torsion angles, provides a quantitative description of their conformation.

In the case of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid , the molecule exhibits a twisted conformation. mdpi.com A notable kink in the backbone is observed around the methylene-C–N(amide) bond, as indicated by a C(phenyl)–N–C(methylene)–C(methylene) torsion angle of -157.0(2)°. mdpi.com Furthermore, a significant twist is present between the amide and phenyl groups, with a C(methylene)–N–C(phenyl)–C(phenyl) torsion angle of 138.2(2)°. mdpi.com The carbon side chain is not in a fully extended all-trans configuration due to a twist about the C4–C5 bond, with the C3–C4–C5–N1 torsion angle being -157.0(2)°. mdpi.com

The flexibility of the side chain is a common feature in related structures, allowing for different conformations to be adopted. For comparison, in a related compound with a 2-methoxyphenyl group, two independent molecules in the asymmetric unit show distinct conformations with C3–C4–C5–N1 torsion angles of -117.9(3)° and -161.8(2)°. mdpi.com

The dihedral angle between the benzene (B151609) rings of the dichlorophenyl and dimethylaniline groups in 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline is 50.85 (13)°. cyberleninka.ru

This detailed geometric information, derived from X-ray crystallography, is crucial for understanding the conformational preferences of these molecules in the solid state.

Detailed Conformational Landscape and Energy Minima Studies

While a specific conformational analysis of this compound is not detailed in the provided search results, the methodologies for such studies are well-established. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations are powerful tools for investigating conformational equilibria in solution and in the gas phase. auremn.org.br For acyclic systems, such as the butyl chain in this compound, staggered conformations are generally preferred over eclipsed ones to minimize steric strain. acs.org The presence of the bulky 2,4-dichlorophenyl group would significantly influence the rotational barriers around the single bonds in the butyl chain, leading to a complex conformational landscape.

Studies on related molecules, such as butanol derivatives and methylcyclohexane, demonstrate that conformational preferences are governed by a delicate balance of steric and stereoelectronic effects, including hyperconjugation. nih.govnih.govresearchgate.net For instance, in long alkyl chains, an anti-conformation is overwhelmingly favored. acs.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers and map out the potential energy surface, providing a theoretical understanding of the molecule's flexibility and preferred shapes. aalto.fi

Chiroptical Properties and Absolute Configuration Determination of Enantiomerically Pure Derivatives

Chirality, or 'handedness', is a fundamental property of many molecules, and the determination of the absolute configuration of enantiomers is crucial in many scientific disciplines. Chiroptical techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are sensitive to the three-dimensional arrangement of atoms and are invaluable for studying chiral molecules. scivisionpub.comrsc.org

The absolute configuration of a chiral molecule can be unambiguously determined using X-ray diffraction analysis of a single crystal containing the enantiomerically pure compound or a derivative. libretexts.orgtcichemicals.com This method was successfully applied to determine the absolute configuration of (2R, 3R)-(-)-2-(2, 4-dichlorophenyl)-3-azido-1-(1H-1, 2, 4-triazol-1-yl)-2-butanol , a complex derivative containing the 2,4-dichlorophenyl group. jst.go.jpnii.ac.jp

In another example, the absolute configuration of the S-enantiomer of a dual 5-HT1A and 5-HT7 receptor ligand, which also contains a substituted phenyl group, was determined by X-ray crystallography of its oxalate (B1200264) salt. nih.gov This allowed for the assignment of the R-configuration to its corresponding enantiomer. nih.gov

The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic way to assign the R or S configuration to a stereocenter once the three-dimensional arrangement of the substituents is known. libretexts.org The combination of experimental techniques like X-ray crystallography and established nomenclature systems is fundamental to the study of chiral derivatives of this compound.

Advanced Spectroscopic Characterization and Theoretical Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are required for the complete and unambiguous assignment of the molecular structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional NMR experiments provide a powerful method for establishing connectivity between atoms within a molecule. For 4-(2,4-Dichlorophenyl)butanal, a combination of COSY, HSQC, HMBC, and NOESY experiments allows for a full assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the aliphatic chain of this compound, COSY would show correlations between the aldehyde proton (H1) and the adjacent methylene (B1212753) protons (H2), between H2 and H3, and between H3 and the benzylic protons (H4). The aromatic protons would also show correlations to their immediate neighbors on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is crucial for assigning the carbon signal corresponding to each proton signal. sdsu.edu For instance, the proton at C1 (aldehyde) will correlate with the C1 carbon, the H2 protons with the C2 carbon, and so on. This allows for the definitive assignment of the carbons in the butyl chain and the protonated carbons of the dichlorophenyl ring. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is vital for connecting different parts of the molecule. Key correlations would include the aldehyde proton (H1) to the C2 and C3 carbons, and the benzylic protons (H4) to carbons C2 and C3 of the chain, as well as to several carbons within the aromatic ring (e.g., C1', C2', C6'). These long-range correlations confirm the linkage between the butyl chain and the dichlorophenyl ring. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. For this compound, NOESY could reveal spatial proximity between the benzylic protons (H4) and one of the aromatic protons (H6'), which would help to define the preferred orientation of the butyl chain relative to the aromatic ring.

The expected correlations from these 2D NMR experiments are summarized in the table below, based on a predicted assignment of the ¹H and ¹³C NMR spectra.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |

| H1/C1 | 9.78 | 202.5 | H2 | C1 | C2, C3 |

| H2/C2 | 2.75 | 45.7 | H1, H3 | C2 | C1, C3, C4 |

| H3/C3 | 2.05 | 25.8 | H2, H4 | C3 | C1, C2, C4, C1' |

| H4/C4 | 2.95 | 31.5 | H3 | C4 | C2, C3, C1', C2', C6' |

| H3'/C3' | 7.42 | 130.5 | H5' | C3' | C1', C2', C4', C5' |

| H5'/C5' | 7.25 | 127.8 | H3', H6' | C5' | C1', C3', C4', C6' |

| H6'/C6' | 7.35 | 132.0 | H5' | C6' | C2', C4', C5', C4 |

Theoretical Chemical Shift Calculations and Conformational Effects

Quantum mechanical calculations, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting NMR chemical shifts. rsc.orgaps.org These calculations provide a theoretical spectrum that can be compared with experimental data to confirm structural assignments. researchgate.netnih.govresearchgate.net

For this compound, theoretical calculations would involve first finding the molecule's lowest energy conformation through geometry optimization. The chemical shifts are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation. liverpool.ac.uk The butyl chain is flexible, with multiple rotatable bonds (C1-C2, C2-C3, C3-C4, C4-C1'). Rotation around these bonds changes the spatial relationships between atoms, which in turn affects the shielding of nearby nuclei.

For example, the chemical shifts of the methylene protons (H2, H3, H4) are particularly dependent on the torsional angles of the alkyl chain. The proximity of the aromatic ring, with its anisotropic magnetic field, can cause significant shielding or deshielding of these protons depending on their orientation relative to the ring plane. Theoretical calculations can model these effects by averaging the chemical shifts over a Boltzmann distribution of low-energy conformers, providing a more accurate prediction that accounts for conformational flexibility. nrel.gov

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of the Aldehyde and Aromatic Units

The infrared (IR) and Raman spectra of this compound are dominated by the characteristic vibrations of its two main components: the aldehyde group and the 2,4-dichlorophenyl ring.

Aldehyde Group:

C=O Stretch: A strong, sharp absorption in the IR spectrum is expected between 1720-1740 cm⁻¹, characteristic of the carbonyl stretch in an aliphatic aldehyde. docbrown.info

Aldehydic C-H Stretch: Two distinct, weaker bands are anticipated around 2820-2880 cm⁻¹ and 2650-2750 cm⁻¹, corresponding to the C-H bond of the CHO group. docbrown.info

Aromatic Unit:

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretch: The stretching of the carbon-carbon bonds within the benzene (B151609) ring gives rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The vibrations of the carbon-chlorine bonds are expected to produce strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Aliphatic Chain:

C-H Stretch: The symmetric and asymmetric stretching vibrations of the CH₂ groups in the butyl chain will appear in the 2845-2975 cm⁻¹ range. docbrown.info

Computational Assignment of Vibrational Frequencies and Intensities

To precisely assign the observed vibrational bands, computational methods based on DFT are employed. nih.gov After optimizing the molecular geometry, a frequency calculation is performed to predict the vibrational modes, their frequencies, and their corresponding IR and Raman intensities. researchgate.netarxiv.org Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

A computational analysis would allow for the detailed assignment of complex vibrations in the fingerprint region, where modes are often coupled.

| Predicted Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (Vibrational Mode) |

| 3080 | Medium / Strong | Aromatic C-H stretch |

| 2965 | Medium / Strong | Aliphatic CH₂ asymmetric stretch |

| 2870 | Medium / Strong | Aliphatic CH₂ symmetric stretch |

| 2730 | Weak / Medium | Aldehydic C-H stretch (Fermi resonance) |

| 1735 | Very Strong / Medium | C=O aldehyde stretch |

| 1590 | Strong / Strong | Aromatic C=C stretch |

| 1475 | Strong / Strong | Aromatic C=C stretch |

| 1105 | Strong / Medium | In-plane aromatic C-H bend |

| 750 | Strong / Weak | C-Cl stretch |

| 680 | Strong / Weak | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. tanta.edu.eglibretexts.org The chromophores in this compound are the dichlorophenyl ring and the carbonyl group of the aldehyde.

The electronic transitions expected for this molecule are:

π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron system of the aromatic ring. youtube.com For substituted benzenes, these typically result in strong absorption bands. The 2,4-dichloro substitution pattern is expected to cause a bathochromic (red) shift compared to unsubstituted benzene. Two main bands are anticipated: a strong primary band (E2-band) around 210-230 nm and a weaker secondary band (B-band) with fine structure around 260-290 nm. nih.govresearchgate.net

n → π* Transitions: This is a lower-energy, low-intensity transition involving the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. youtube.com For aliphatic aldehydes, this transition results in a weak absorption band at longer wavelengths, typically around 280-300 nm. This transition is formally "forbidden" by symmetry rules, which accounts for its low intensity. tanta.edu.eg

The UV-Vis spectrum of this compound would therefore be expected to show strong absorptions at shorter wavelengths due to the aromatic ring and a much weaker absorption at a longer wavelength corresponding to the aldehyde's carbonyl group.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~225 | ~8,000 | π → π | 2,4-Dichlorophenyl |

| ~275 | ~500 | π → π | 2,4-Dichlorophenyl |

| ~295 | ~15 | n → π* | Aldehyde (C=O) |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing critical insights into its molecular weight and structural features through controlled fragmentation. The analysis reveals distinct fragmentation pathways and characteristic isotopic patterns, primarily dictated by the dichlorinated phenyl ring and the butanal side chain.

Molecular Ion and Isotopic Pattern

The most immediate feature in the mass spectrum of this compound is the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio), any fragment containing two chlorine atoms will exhibit a distinctive isotopic pattern. libretexts.org The molecular ion (M) corresponding to the species with two 35Cl isotopes will be accompanied by an [M+2] peak (one 35Cl and one 37Cl) and an [M+4] peak (two 37Cl isotopes). The theoretical relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive signature for dichlorinated compounds. whitman.edu

Major Fragmentation Pathways

The fragmentation of the this compound molecular ion is driven by the presence of the aromatic ring, the aldehyde functional group, and the alkyl chain. Key fragmentation mechanisms include benzylic cleavage, α-cleavage, and McLafferty rearrangement. libretexts.orgjove.com

Benzylic Cleavage: The bond between the aromatic ring and the butanal chain is a benzylic position, making its cleavage a highly favored fragmentation pathway. ugto.mx This cleavage results in the formation of a stable dichlorobenzyl cation or its rearranged tropylium (B1234903) equivalent. The resulting fragment ion retains both chlorine atoms and therefore exhibits the characteristic 9:6:1 isotopic pattern at m/z 159, 161, and 163. This is often the base peak in the spectrum due to the stability of the cation.

McLafferty Rearrangement: Carbonyl compounds with an accessible gamma-hydrogen, such as this compound, are prone to the McLafferty rearrangement. libretexts.orgfiveable.me This process involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the bond between the alpha- and beta-carbons. This results in the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation. This fragment would also display the 9:6:1 isotopic signature.

Alpha-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. jove.comlibretexts.org This can result in the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺). The loss of the aldehydic hydrogen is particularly common in aromatic aldehydes. taylorfrancis.com

Other Fragmentations: Further fragmentation can occur, including the loss of a chlorine atom from the molecular ion or major fragments. A fragment that has lost one chlorine atom will show a simplified isotopic pattern with two peaks ([M']⁺ and [M'+2]⁺) in a 3:1 intensity ratio. libretexts.org Cleavage within the alkyl chain can also produce smaller hydrocarbon fragments.

Summary of Predicted Fragments

The following table summarizes the major ions predicted to be observed in the electron ionization (EI) mass spectrum of this compound, based on established fragmentation principles.

This detailed analysis of fragmentation and isotopic patterns allows for the confident identification and structural confirmation of this compound.

Computational Chemistry and Quantum Chemical Investigations

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Molecular Interactions

No published data available.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Molecular Features and Reactivity

No published data available.

Reaction Mechanism Studies Through Computational Approaches

No published data available.

Environmental Transformation Pathways of Dichlorophenyl Butanal Analogs

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. Key environmental factors such as sunlight and water play a significant role in these processes.

Photolysis, the breakdown of compounds by light, is a primary abiotic degradation pathway for many organic molecules in the environment. Aromatic aldehydes, including (dichlorophenyl)butanal analogs, can absorb ultraviolet radiation, leading to their transformation. The efficiency of this process is often described by the quantum yield, which is the number of molecules transformed per photon absorbed.

For aromatic aldehydes like benzaldehyde (B42025), photoexcitation can lead to the formation of a triplet state with a quantum yield approaching unity. nih.gov Dissociation of benzaldehyde has been observed to occur via different pathways depending on the wavelength of irradiation, yielding products such as the formyl radical or carbon monoxide. beilstein-journals.org The photolysis products of benzaldehyde in different solvents have been identified as benzoin (B196080) and other related compounds. nih.gov

Table 1: Photolysis Quantum Yields for Selected Aldehydes (Note: Data for analogous compounds are presented due to the absence of specific data for 4-(2,4-Dichlorophenyl)butanal)

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Pressure (Torr) | Reference |

| n-Butanal | 275-380 | 0.48 ± 0.02 | 100 | researchgate.net |

| n-Butanal | 275-380 | 0.38 ± 0.02 | 700 | researchgate.net |

| n-Pentanal | 275-380 | 0.40 ± 0.04 | 100 | researchgate.net |

| n-Pentanal | 275-380 | 0.32 ± 0.01 | 700 | researchgate.net |

| n-Hexanal | 275-380 | 0.43 ± 0.02 | 100 | researchgate.net |

| n-Hexanal | 275-380 | 0.38 ± 0.02 | 700 | researchgate.net |

| n-Heptanal | 275-380 | 0.36 ± 0.03 | 100 | researchgate.net |

| n-Heptanal | 275-380 | 0.31 ± 0.01 | 700 | researchgate.net |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While aldehydes are generally not considered readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9), the presence of the dichlorophenyl group may influence the electronic properties of the butanal side chain.

Studies on the hydrolysis of related compounds, such as esters of 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that hydrolysis rates are significantly influenced by pH. researchgate.net For example, the hydrolysis of 2,4-D esters is more rapid in basic solutions. researchgate.net While the butanal functional group is chemically distinct from an ester, this highlights the importance of pH in the aqueous degradation of chlorinated aromatic compounds.

The degradation of 2,4-dichlorophenoxyacetic acid in aqueous solution has been identified as a hydrolysis reaction, yielding 2,4-dichlorophenol (B122985) and glycolic acid. researchgate.net This reaction is pH-dependent and follows first-order kinetics. researchgate.net Although direct hydrolysis of the aldehyde group in this compound is not a primary degradation pathway, other chemical reactions in aqueous systems, such as oxidation, may occur.

Biotic Degradation Mechanisms (Focus on Chemical Pathways and Metabolite Formation)

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a major pathway for the environmental breakdown of many organic pollutants.

Microorganisms possess a wide array of enzymes that can catalyze the transformation of aromatic aldehydes. Aldehyde oxidoreductases are a key class of enzymes that can catalyze both the oxidation of aldehydes to carboxylic acids and the reverse reduction to alcohols. nih.gov These enzymes often have a broad substrate spectrum, acting on aliphatic and aromatic aldehydes. nih.gov

The enzymatic reduction of aldehydes to their corresponding alcohols is a common biotransformation. mdpi.com For example, E. coli has been shown to selectively reduce a variety of aldehydes, including aromatic ones, to alcohols. mdpi.com In the context of this compound, this would result in the formation of 4-(2,4-Dichlorophenyl)butan-1-ol.

Conversely, enzymatic oxidation can convert the butanal to 4-(2,4-Dichlorophenyl)butanoic acid. Carboxylic acid reductases are another class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. nih.gov Anaerobic bacteria have been shown to both oxidize and reduce halogenated aromatic aldehydes. nih.gov The primary metabolites are typically the corresponding carboxylic acids, with partial reduction to the hydroxymethyl group also observed. nih.gov

In model environmental systems, the degradation of compounds similar to this compound often proceeds through initial oxidation or reduction of the aldehyde, followed by further breakdown of the molecule. For instance, the degradation of phenylalkanoic acids, which would be the product of this compound oxidation, has been studied in microorganisms. Cupriavidus sp. has been shown to metabolize phenylacetic acid and 3-phenylpropionic acid via a β-oxidation pathway, leading to the formation of benzoic acid and catechol as intermediates. researchgate.net

Yeast, such as Candida maltosa, can degrade phenylalkanes by first oxidizing them to phenylalkanals and then to phenylalkanoic acids, which are subsequently shortened through β-oxidation. researchgate.net This suggests a plausible pathway for this compound where it is first oxidized to 4-(2,4-Dichlorophenyl)butanoic acid, which is then further degraded. The degradation of 2,4-D in soil is primarily driven by enzymatic processes carried out by microorganisms. nih.gov

Characterization of Transformation Products and Metabolites

The identification of transformation products and metabolites is crucial for understanding the complete environmental fate of a compound. For halogenated aromatic aldehydes, several types of metabolites have been characterized.

In studies with anaerobic bacterial cultures, the transformation of various chlorinated and brominated aromatic aldehydes consistently produced the corresponding carboxylic acids as the major metabolites. nih.gov In addition to oxidation, partial reduction to the corresponding benzyl (B1604629) alcohol was also observed. nih.gov In some cases, complete reduction of the aldehyde to a methyl group was noted. nih.gov Furthermore, dehalogenation, the removal of a halogen atom, was also observed as a transformation pathway for some compounds. nih.gov

The degradation of the related herbicide 2,4-D is known to produce 2,4-dichlorophenol (2,4-DCP) as a primary metabolite. nih.govresearchgate.net Further microbial degradation of 2,4-DCP can lead to dichlorocatechol and subsequent ring cleavage products. researchgate.net While this compound does not have the phenoxyacetic acid structure of 2,4-D, the potential for cleavage of the butanal side chain to yield 2,4-dichlorophenyl-containing fragments cannot be ruled out.

Table 2: Potential Transformation Products of this compound Based on Analogous Compounds

| Transformation Pathway | Potential Product Name | Chemical Structure of Product |

| Oxidation | 4-(2,4-Dichlorophenyl)butanoic acid | Cl₂C₆H₃(CH₂)₃COOH |

| Reduction | 4-(2,4-Dichlorophenyl)butan-1-ol | Cl₂C₆H₃(CH₂)₄OH |

| Further Reduction | 1-(2,4-Dichlorophenyl)butane | Cl₂C₆H₃(CH₂)₃CH₃ |

| Side-chain Cleavage | 2,4-Dichlorobenzaldehyde (B42875) | Cl₂C₆H₃CHO |

| Side-chain Cleavage | 2,4-Dichlorobenzoic acid | Cl₂C₆H₃COOH |

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 4-(2,4-Dichlorophenyl)butanal, particularly when dealing with complex mixtures or trace-level concentrations. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages for its analysis.

HPLC is a highly versatile technique for the analysis of this compound. Due to the aldehyde functional group, which may lack a strong chromophore for high-sensitivity UV detection, derivatization is a common strategy to enhance detectability. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the butanal's carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV-visible range, significantly lowering detection limits.

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. A C18 stationary phase is typically employed to separate the derivatized analyte from other matrix components based on hydrophobicity. Gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile (B52724) mixture) and gradually increasing the organic solvent concentration, is effective for eluting the analyte while ensuring good resolution. Advanced detection methods, such as Diode Array Detection (DAD) or fluorescence detection (if a suitable fluorescent derivatizing agent is used), can provide additional spectral information for peak identification and purity assessment.

Illustrative HPLC-UV Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV/DAD at 360 nm (for DNPH derivative) |

| Injection Volume | 20 µL |

GC-MS is an exceptionally powerful technique for the trace analysis of this compound, offering high sensitivity and definitive structural confirmation. Direct analysis of the aldehyde can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is employed to create a more volatile and thermally stable derivative. A widely used reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the aldehyde into its corresponding oxime.

The PFBHA-derivatized butanal can be effectively separated on a low-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane phase. The high resolution of the capillary column separates the analyte from complex matrix interferences. The mass spectrometer detector provides high specificity and sensitivity. Analysis can be performed in full-scan mode to obtain mass spectra for structural confirmation or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the analyte at trace levels. The fragmentation pattern in the mass spectrum, including the molecular ion and characteristic fragment ions from the dichlorophenyl group, provides unambiguous identification.

Illustrative GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

| Derivatization | PFBHA (to form oxime derivative) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for analyses that are much faster, with higher resolution and greater sensitivity compared to conventional HPLC. For this compound, UPLC can drastically reduce analysis times from minutes to seconds without sacrificing separation efficiency.

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides the ultimate analytical performance for demanding research applications. This combination offers exceptional selectivity and sensitivity for quantifying this compound in highly complex matrices at very low concentrations. The analysis would typically be performed on a C18 column with a rapid gradient elution using a mobile phase of acidified water and an organic solvent like methanol (B129727) or acetonitrile. The MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition, virtually eliminating matrix interferences and providing confident quantification.

Advanced Spectroscopic Techniques for In-Situ and Mechanistic Analysis

Spectroscopic techniques are indispensable for gaining a deeper understanding of the molecular structure of this compound and for monitoring its formation or transformation in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for the unambiguous structural elucidation of this compound.

¹H NMR would provide characteristic signals for the aldehydic proton (typically in the 9-10 ppm region), the protons on the aromatic ring (with specific splitting patterns and chemical shifts influenced by the two chlorine atoms), and the protons of the butanal chain.

¹³C NMR would show a distinct signal for the carbonyl carbon (around 190-200 ppm) in addition to signals for the carbons in the dichlorophenyl ring and the aliphatic side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include a strong C=O stretching vibration for the aldehyde (around 1705 cm⁻¹, shifted to a lower frequency due to conjugation with the aromatic system) and two moderate C-H stretching bands characteristic of the aldehyde C-H bond (around 2720 cm⁻¹ and 2820 cm⁻¹). In-situ FTIR probes can be used to monitor chemical reactions in real-time by tracking the appearance or disappearance of these characteristic aldehyde peaks, providing valuable kinetic and mechanistic data.

Raman Spectroscopy : As a complementary vibrational spectroscopy technique, Raman is highly effective for in-situ and real-time reaction monitoring. It is particularly advantageous for analysis in aqueous media due to water's weak Raman scattering. It provides a unique molecular fingerprint and can be used to track changes in concentration of reactants, intermediates, and products during a chemical process involving this compound.

Sample Preparation and Extraction Method Development for Complex Research Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound, especially when it is present in complex research matrices such as environmental samples (water, soil) or biological tissues. The goal is to isolate the analyte from interfering components, concentrate it, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) : SPE is a widely used and effective technique for cleaning up and concentrating analytes from liquid samples like water. For a moderately nonpolar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent is suitable. The aqueous sample is passed through the SPE cartridge, where the analyte is retained. Interfering polar compounds are washed away, and the analyte is subsequently eluted with a small volume of an organic solvent (e.g., acetonitrile or methanol), resulting in a cleaner and more concentrated sample ready for HPLC or GC-MS analysis.

Liquid-Liquid Extraction (LLE) : LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquids, typically water and an organic solvent. The pH of the aqueous phase can be adjusted to suppress the ionization of any acidic or basic interferents, maximizing the partitioning of the neutral butanal into the organic phase (e.g., dichloromethane (B109758) or hexane).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS method is a streamlined approach that has become popular for the analysis of pesticide residues and other contaminants in a wide variety of complex matrices, such as soil or food products. The method involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride). A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent (e.g., PSA, C18) to remove specific interferences from the acetonitrile extract before analysis. This approach is fast, uses minimal solvent, and is effective for a broad range of analytes, making it a suitable candidate for the extraction of this compound from challenging matrices.

Potential Research Applications As a Chemical Scaffold

Design and Synthesis of New Organic Building Blocks and Synthons

Organic building blocks are foundational molecules used in the construction of more complex chemical structures. boronmolecular.com These blocks, or synthons, are crucial in fields like medicinal chemistry, materials science, and agrochemistry for the systematic assembly of target molecules. boronmolecular.comcymitquimica.com The structure of 4-(2,4-Dichlorophenyl)butanal, containing both an aldehyde functional group and a halogenated aromatic ring, positions it as a potentially valuable synthon.

The aldehyde group is a versatile functional handle, capable of participating in a wide array of chemical transformations. These include nucleophilic additions, condensation reactions, and oxidations, allowing for the elongation of the carbon chain or the introduction of new functional groups. For instance, the aldehyde can be converted into carboxylic acids, alcohols, or amines, thereby creating a diverse set of derivative building blocks from a single precursor.

In retrosynthetic analysis, a target molecule is deconstructed into hypothetical fragments called synthons. wikipedia.org The 2,4-dichlorophenyl group is a common feature in many biologically active molecules. Therefore, this compound could be envisioned as a synthetic equivalent for a nucleophilic synthon at the aldehyde carbon or an electrophilic synthon at the aromatic ring, depending on the desired synthetic route. wikipedia.orgsemanticscholar.org Its utility lies in its capacity to introduce the specific 2,4-dichlorophenyl scaffold, which is known to be important for biological activity in various applications, into larger, more complex molecular designs. boronmolecular.com

Exploration in Medicinal Chemistry Research (focused on molecular interactions and lead compound development)

The field of medicinal chemistry focuses on the design and synthesis of new pharmaceutical agents. anu.edu.auresearchgate.net The dichlorophenyl group is a recurring motif in many drug candidates due to its ability to form favorable interactions with biological targets.